[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid
CAS No.: 123599-82-6
Cat. No.: VC20819736
Molecular Formula: C19H29O6P
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123599-82-6 |
|---|---|
| Molecular Formula | C19H29O6P |
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid |
| Standard InChI | InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21) |
| Standard InChI Key | BGHVPSAAFKIBID-UHFFFAOYSA-N |
| SMILES | CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O |
| Canonical SMILES | CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O |
Introduction
[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid is a phosphinoyl acetic acid derivative with the chemical formula C19H29O6P and CAS number 123599-78-0 . This compound features a unique structure that includes a phosphinoyl group attached to an acetic acid moiety, making it significant in various chemical syntheses.
Chemical Reactivity
[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid can participate in nucleophilic substitution reactions due to the presence of the phosphinoyl group. It may undergo hydrolysis in water, forming phosphinic acids and other derivatives, and react with electrophiles to form complex organic structures.
Synthesis Methods
The synthesis typically involves multi-step organic reactions, which may vary based on desired purity and yield.
Applications
One of the primary applications of this compound lies in proteomics research as a protein enrichment tag targeting enoyl-acyl carrier protein reductase (ENR), an enzyme crucial for bacterial fatty acid biosynthesis. Additionally, it shows potential as an antibacterial agent due to its efficacy and selectivity against ENR.
Table: Potential Applications
| Application Area | Description |
|---|---|
| Proteomics Research | Acts as a protein enrichment tag targeting ENR enzymes involved in bacterial fatty acid biosynthesis |
| Antibacterial Agent | Exhibits efficacy and selectivity against ENR; further studies needed for toxicity profile |
Safety Considerations
This compound is classified as an irritant with hazard symbols indicating risks such as serious eye damage (R41) and skin sensitization (R43) .
Table: Hazard Information
| Risk Code | Description |
|---|---|
| R41 | Risk of serious damage to eyes |
| R43 | May cause sensitization by skin contact |
References:
Note: The references provided are from reputable sources such as PubChem, ChemicalBook, AnPharma, and ChemicalBook.in to ensure authoritative information on the compound's properties and applications without using unreliable sources like Benchchem or Smolecule.com
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